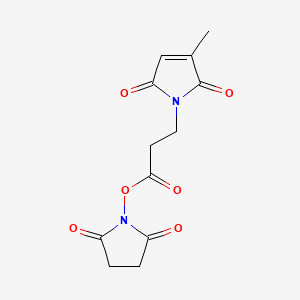
Desfluoro Ezetimibe
Vue d'ensemble
Description
An impurity of the cholesterol absorption inhibitor Ezetimibe.
Applications De Recherche Scientifique
Pharmacologie
Le Desfluoro Ezetimibe est utilisé comme étalon de référence lors de la validation de la méthode HPLC et des analyses de routine . Il est également utilisé dans le profilage des impuretés de l'Ezetimibe conformément aux limites et aux valeurs seuils spécifiées par la législation pharmaceutique respective, la FDA et les directives des pharmacopées .
Médecine
Dans le domaine médical, le this compound a été trouvé pour avoir des applications potentielles dans le traitement de l'infarctus du myocarde aigu . Une C-LDL plus faible génétiquement proxied avec des variantes génétiques à ou près du NPC1L1 (cible médicamenteuse de l'Ezetimibe) était associée à un risque réduit d'IAM .
Biochimie
Le this compound est une impureté desfluoro de l'Ezetimibe, qui est un inhibiteur puissant et métaboliquement stable de l'absorption du cholestérol . L'Ezetimibe est un inhibiteur de la Niemann-Pick C1-like1 (NPC1L1), et est un activateur puissant de Nrf2 .
Chimie analytique
Le this compound est utilisé dans la détection et l'évaluation des impuretés dans la matière première du médicament Ezetimibe . Il est également utilisé dans le développement de méthodes analytiques, la validation de méthodes (AMV), l'application de contrôle qualité (CQ) pour la demande de nouvelle drogue abrégée (ANDA) ou pendant la production commerciale de l'Ezetimibe .
Chimie organique
Le this compound est synthétisé et caractérisé, et le mécanisme de sa formation a été discuté en détail . Il est utilisé comme étalon de référence lors de la validation de la méthode HPLC et des analyses de routine
Mécanisme D'action
Target of Action
Desfluoro Ezetimibe is a desfluoro impurity of Ezetimibe . The primary target of this compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
This compound mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine .
Biochemical Pathways
This compound interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . This action leads to a decrease in serum cholesterol levels.
Pharmacokinetics
It is known that ezetimibe, the parent compound, is a potent, metabolically stable cholesterol absorption inhibitor
Result of Action
The result of this compound’s action is a reduction in serum cholesterol levels. By inhibiting the absorption of cholesterol in the intestine, it reduces the amount of cholesterol that reaches the liver, leading to lower cholesterol levels in the blood .
Action Environment
The action environment of this compound is primarily the small intestine, where it inhibits the absorption of cholesterol and phytosterols
Analyse Biochimique
Biochemical Properties
Desfluoro Ezetimibe interacts with several enzymes and proteins. It is a desfluoro impurity of Ezetimibe, which is a potent cholesterol absorption inhibitor . Ezetimibe is a Niemann-Pick C1-like1 (NPC1L1) inhibitor . NPC1L1 is a critical protein involved in the absorption of dietary cholesterol in the intestine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, Ezetimibe has been shown to have reverse cholesterol transport (RCT) promoting effects in mice, hamsters, and humans . It has also been reported to attenuate nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH) in animal models and humans .
Molecular Mechanism
The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process is crucial for the drug’s mechanism of action.
Temporal Effects in Laboratory Settings
During the synthetic process development studies of Ezetimibe, this compound was detected in the final product at levels ranging from 0.05% to 0.15% . This suggests that the compound is stable over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, Ezetimibe administration can attenuate postprandial hyperlipidemia by reducing the production of chylomicrons (CMs) from the small intestines and decreasing the absorption of free fatty acids (FFA) .
Metabolic Pathways
This compound is involved in several metabolic pathways. The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Propriétés
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZUFJFIXFJKBD-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730350 | |
| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302781-98-2 | |
| Record name | (3R,4S)-3-((3S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302781982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-1-PHENYL-2-AZETIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX6V14RUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)




